Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate
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Overview
Description
Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms and the spirocyclic framework contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a difluorinated ketone under acidic or basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl ester group is introduced via esterification, often using tert-butyl alcohol and a suitable acid catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the oxidation state of the nitrogen atoms or the spirocyclic core.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated derivatives, while hydrolysis produces the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe in studying biological systems, especially in the context of enzyme inhibition and receptor binding studies.
Mechanism of Action
The mechanism by which tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate exerts its effects is primarily through its interaction with biological targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, while the spirocyclic structure provides rigidity and specificity. This combination allows for selective inhibition or activation of molecular pathways, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
- Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate
Uniqueness
Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate is unique due to the presence of two fluorine atoms at the 5-position, which significantly alters its chemical reactivity and biological activity compared to its analogs. This fluorination can enhance metabolic stability and improve pharmacokinetic properties, making it a compound of interest in various research fields.
Properties
IUPAC Name |
tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-6-10(7-15)4-14-5-11(10,12)13/h14H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGQPOKUZVLPJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNCC2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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